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Introduction

4-(1-Azepanyl)-1-butanol is a bifunctional organic molecule featuring a primary alcohol and a
tertiary amine integrated into a seven-membered azepane ring. This unique structural
combination makes it a valuable building block in medicinal chemistry and materials science.
Amino alcohols are a well-established pharmacophore found in numerous therapeutic agents,
and the azepane moiety can impart specific conformational constraints and lipophilicity.[1][2] A
thorough understanding of its spectroscopic characteristics is paramount for researchers,
scientists, and drug development professionals to ensure structural integrity, monitor reactions,
and confirm the identity of synthesized compounds.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for 4-(1-Azepanyl)-1-butanol. The
presented data is a synthesis of established principles of spectroscopy and comparative
analysis with structurally related compounds.

Molecular Structure and Logic of Analysis
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To fully appreciate the spectroscopic data, it is essential to understand the molecular structure
and the different chemical environments of the atoms within 4-(1-Azepanyl)-1-butanol.

Caption: Molecular structure of 4-(1-Azepanyl)-1-butanol.

The subsequent sections will delve into the specific spectroscopic signatures of this molecule,
explaining how each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.[3] For 4-(1-Azepanyl)-1-butanol, both *H and 3C NMR will provide distinct signals
corresponding to each unique proton and carbon environment.

'H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons and
their neighboring protons. The chemical shifts are influenced by the electronegativity of nearby
atoms and the overall electronic environment.

Predicted *H NMR Data (500 MHz, CDCIs)
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Chemical Shift

Multiplicity Integration Assignment Rationale
(3, ppm)
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due to coupling
with the adjacent

CHz group.

Protons on the
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~2.60 m 4H N-(CH2)2 (ring) ) )
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) butyl chain
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Overlapping
signals for the
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hydroxyl proton
can vary
depending on
concentration
and solvent. It
often appears as

a broad singlet.

Rationale behind the predictions: The predicted chemical shifts are based on the known values
for 1-butanol and the influence of an N-substituent.[4][5] The protons closest to the
electronegative nitrogen and oxygen atoms will appear at a lower field (higher ppm).

3C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Predicted 3C NMR Data (125 MHz, CDCIs)
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Chemical Shift (6, ppm) Assignment Rationale

The carbon attached to the

hydroxyl group is significantl
~62.8 -CH:20H Y vl grotip g y

deshielded by the oxygen

atom.

The carbon on the butyl chain
~58.5 N-CH:z- (chain) directly bonded to the nitrogen
is deshielded.

The two equivalent carbons in
~55.0 N-(CH2)z (ring) the azepane ring attached to

the nitrogen are deshielded.

The carbon beta to the
~32.0 -CH2-CH20H
hydroxyl group.

The carbon beta to the
~28.0 -N-CH2-CHz2- ) )
nitrogen on the butyl chain.

The two equivalent carbons in
~27.0 N-CH2-CHz- (ring) the azepane ring beta to the

nitrogen.

) The central methylene carbon
~26.5 N-CH2-CHz2-CH2- (ring) )
of the azepane ring.

Rationale behind the predictions: The chemical shifts are estimated based on the 3C NMR
data for 1-butanol and the known effects of N-alkylation on carbon chemical shifts.[6] Carbons
directly attached to the heteroatoms (N and O) are the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation, which causes vibrations of the chemical bonds.

Predicted IR Absorption Bands
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Wavenumber . . .
Intensity Assignment Rationale
(cm™?)

The broadness is due
to hydrogen bonding
between the alcohol
3550 - 3200 Strong, Broad O-H stretch o
molecules. This is a
characteristic peak for

alcohols.[7][8]

These absorptions are

characteristic of sp3

hybridized C-H bonds
2950 - 2850 Strong C-H stretch (Alkyl)

and are expected for

the methylene groups

in the molecule.[9]

Bending vibrations of

1470 - 1370 Medium C-H bend (Alkyl)
the C-H bonds.

The C-N stretching of

the tertiary amine and
C-N stretch, C-O )
1260 - 1000 Strong the C-O stretching of
stretch ]
the primary alcohol fall

in this region.

The IR spectrum will be dominated by the very broad O-H stretching band, which is a clear
indicator of the alcohol functional group. The presence of strong C-H stretching bands confirms
the aliphatic nature of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule upon ionization. For 4-(1-Azepanyl)-1-butanol, electron ionization (EI) would
likely lead to the following fragmentation patterns.

Predicted Mass Spectrometry Data
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miz Proposed Fragment Rationale

Molecular ion (M*). Its intensity
171 (CioHaNOJ* may be low due to the
1021
instability of the molecular ion

of alcohols.[10]

154 [M - OH]* Loss of a hydroxyl radical.

142 [M - C2Hs]* Alpha-cleavage with loss of an
= 2
i ethyl radical.

Alpha-cleavage at the C-C

bond adjacent to the nitrogen,
112 [C7H1aN]* leading to a stable iminium ion.

This is often a prominent peak

for N-alkylated compounds.

08 [CoH2N* Fragmentation of the butyl
6M12
chain.

84 [CsH1oN]* Further fragmentation of the
5110
azepane ring.

Loss of water from the
56 [CaHs]* molecular ion, a common

fragmentation for alcohols.[11]

Alpha-cleavage at the C-C
bond adjacent to the oxygen.

31 [CH20H]* This is a characteristic
fragment for primary alcohols.
[11]

The base peak is likely to be the iminium ion at m/z 112 due to its high stability.
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Caption: Proposed key fragmentation pathways for 4-(1-Azepanyl)-1-butanol in MS.

Experimental Protocols

The following are generalized experimental conditions for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

e Instrument: A 500 MHz NMR spectrometer.
o Solvent: Deuterated chloroform (CDCls) is a common choice.[6]

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the
deuterated solvent.

e 1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good
signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans will be required compared to *H NMR.

IR Spectroscopy

¢ Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt
plates (e.g., NaCl or KBr).
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e Acquisition: Record the spectrum typically from 4000 to 400 cm™1.

Mass Spectrometry

o Technique: Electron lonization (El) Mass Spectrometry, often coupled with Gas
Chromatography (GC-MS).[3]

« lonization Energy: Typically 70 eV.

e Analysis: The sample is introduced into the ion source, where it is vaporized and ionized.
The resulting ions are separated by their mass-to-charge ratio.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the molecular
structure of 4-(1-Azepanyl)-1-butanol. The combination of NMR, IR, and MS data allows for
unambiguous confirmation of the compound's identity and purity. The characteristic broad O-H
stretch in the IR, the specific chemical shifts and coupling patterns in the NMR spectra, and the
predictable fragmentation pattern in the mass spectrum all contribute to a comprehensive
structural elucidation. This guide serves as a valuable resource for researchers working with
this compound, enabling them to confidently interpret their analytical data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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